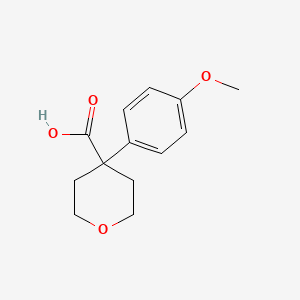

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAOQQIUUYXNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359551 | |

| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3648-58-6 | |

| Record name | Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

Introduction: The Significance of Tetrahydropyran Carboxylic Acids in Modern Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. When functionalized with a carboxylic acid, the resulting 4-aryl-tetrahydropyran-4-carboxylic acid framework serves as a valuable bioisostere for other acid-containing groups. Bioisosteric replacement is a cornerstone strategy in drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological profile to improve efficacy and reduce toxicity.[1][2] The target molecule of this guide, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, represents a key building block for the development of novel therapeutics, making its efficient and reliable synthesis a topic of considerable interest to researchers in drug development.

This guide provides a comprehensive overview of two primary synthetic routes to this important compound, offering detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy I: Alkylation of 4-Methoxyphenylacetonitrile and Subsequent Hydrolysis

This two-step approach is a robust and classical method for the construction of the target molecule. It hinges on the formation of the tetrahydropyran ring via a double alkylation of an activated methylene group, followed by the hydrolysis of a nitrile to the desired carboxylic acid.

Step 1: Synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

The initial step involves the formation of the tetrahydropyran ring through the reaction of 4-methoxyphenylacetonitrile with bis(2-chloroethyl) ether. The acidic proton of the methylene group in 4-methoxyphenylacetonitrile is readily abstracted by a strong base to form a carbanion, which then acts as a nucleophile in a double SN2 reaction with bis(2-chloroethyl) ether to form the cyclic product.

Experimental Protocol: Alkylation

| Reagent/Solvent | Molar Equiv. | Amount |

| 4-Methoxyphenylacetonitrile | 1.0 | (as per scale) |

| Sodium Hydride (60% in mineral oil) | 2.2 | (as per scale) |

| Bis(2-chloroethyl) ether | 1.1 | (as per scale) |

| Anhydrous Tetrahydrofuran (THF) | - | (sufficient volume) |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxyphenylacetonitrile in anhydrous THF to the stirred suspension of sodium hydride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Slowly add a solution of bis(2-chloroethyl) ether in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with methanol, followed by the addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Hydrolysis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

The hydrolysis of the nitrile intermediate to the carboxylic acid can be achieved under either acidic or basic conditions.[3][4] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid.[5]

Experimental Protocol: Hydrolysis

| Reagent/Solvent | Concentration | Amount |

| 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | - | (as per scale) |

| Sulfuric Acid | Concentrated | (sufficient volume) |

| Water | - | (sufficient volume) |

Procedure:

-

In a round-bottom flask, dissolve the 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile in a mixture of water and concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow for Synthetic Strategy I

Caption: Alkylation followed by hydrolysis.

Synthetic Strategy II: Grignard Reaction and Carboxylation

This alternative route offers a convergent approach, forming the key carbon-carbon bond and introducing the carboxylic acid functionality in a single pot. This strategy relies on the nucleophilic addition of a Grignard reagent to a ketone, followed by the reaction of the resulting magnesium alkoxide with carbon dioxide.

Step 1: Formation of the Grignard Reagent

4-Methoxyphenylmagnesium bromide is prepared by the reaction of 4-bromoanisole with magnesium metal in an ethereal solvent.[6] It is crucial to maintain anhydrous conditions to prevent quenching of the highly reactive organometallic species.

Step 2: Grignard Addition and Carboxylation

The prepared Grignard reagent is then added to tetrahydro-4H-pyran-4-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. This intermediate is not isolated but is directly quenched with solid carbon dioxide (dry ice). The alkoxide reacts with CO2 to form a magnesium carboxylate salt, which upon acidic workup, yields the final carboxylic acid product.[7][8]

Experimental Protocol: Grignard Reaction and Carboxylation

| Reagent/Solvent | Molar Equiv. | Amount |

| 4-Bromoanisole | 1.1 | (as per scale) |

| Magnesium Turnings | 1.2 | (as per scale) |

| Anhydrous Tetrahydrofuran (THF) | - | (sufficient volume) |

| Tetrahydro-4H-pyran-4-one | 1.0 | (as per scale) |

| Carbon Dioxide (solid, dry ice) | excess | (as per scale) |

| Hydrochloric Acid | 1 M | (for workup) |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place the magnesium turnings.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous THF.

-

Add a small portion of the 4-bromoanisole solution to the magnesium to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

-

Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture in a dry ice/acetone bath and carefully add crushed dry ice in small portions with vigorous stirring.

-

Allow the mixture to warm to room temperature, and then quench with 1 M hydrochloric acid until the aqueous layer is acidic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield this compound.

Workflow for Synthetic Strategy II

Caption: Grignard reaction and carboxylation.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| 1H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, the singlet for the methoxy protons, and the multiplets for the diastereotopic methylene protons of the tetrahydropyran ring. The carboxylic acid proton will appear as a broad singlet. |

| 13C NMR | Resonances for the quaternary carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the tetrahydropyran ring. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (236.26 g/mol ).[9] |

| IR Spec. | A broad absorption band for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch. |

| Melting Point | A sharp melting point consistent with a pure compound. |

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer reliable and scalable methods for the preparation of this compound. The choice of route may depend on the availability of starting materials, scale of the reaction, and the specific equipment available in the laboratory. The alkylation/hydrolysis pathway is a more traditional approach, while the Grignard/carboxylation route provides a more convergent and potentially higher-yielding synthesis in a single pot.

The continued importance of tetrahydropyran-containing molecules in drug discovery ensures that the synthesis of key intermediates like the title compound will remain a relevant and valuable endeavor for medicinal and organic chemists. Future work may focus on the development of asymmetric syntheses to access enantiomerically pure forms of this and related compounds, further expanding their utility in the creation of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. 3648-58-6 Cas No. | 4-(4-Methoxy-phenyl)-tetrahydro-pyran-4-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 3. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 4. 4-(4-METHOXY-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 3648-58-6 [amp.chemicalbook.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. fiveable.me [fiveable.me]

- 7. swb.skku.edu [swb.skku.edu]

- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 9. CAS 3648-58-6 | this compound - Synblock [synblock.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid

Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar upon which successful therapeutic candidates are built. These intrinsic characteristics, including solubility, lipophilicity, and ionization state, govern a compound's journey through complex biological systems, influencing its absorption, distribution, metabolism, excretion, and ultimately, its efficacy and safety profile.[1] This guide provides an in-depth technical overview of the core physicochemical properties of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid , a heterocyclic carboxylic acid derivative with potential applications in medicinal chemistry. By presenting a blend of predicted data, established analytical methodologies, and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively advance their research endeavors with this and similar chemical entities.

Molecular Identity and Core Physicochemical Parameters

This compound is a molecule that combines a hydrophilic tetrahydropyran ring and a carboxylic acid group with a more lipophilic methoxyphenyl substituent. This amphipathic nature suggests a nuanced behavior in both aqueous and lipid environments, a key consideration for its potential as a drug candidate.

| Property | Value | Source |

| CAS Number | 3648-58-6 | [2] |

| Molecular Formula | C₁₃H₁₆O₄ | [2] |

| Molecular Weight | 236.26 g/mol | [2] |

| Chemical Structure |  | |

| Predicted Boiling Point | 405.2 ± 45.0 °C | ChemicalBook |

| Predicted Density | 1.203 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 4.13 ± 0.20 | ChemicalBook |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Synthesis and Potential Impurities: A Forward-Looking Perspective

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a rational synthetic approach can be extrapolated from established methods for similar 4-aryl-tetrahydropyran-4-carboxylic acids. A plausible route, outlined below, involves a key cyclization step followed by functional group manipulation. Understanding this potential synthesis is crucial for anticipating likely impurities that could influence physicochemical measurements and biological activity.

A common strategy for the synthesis of the tetrahydropyran ring involves the reaction of a suitable dielectrophile with a nucleophile. For instance, the cyclization of diethyl malonate with bis(2-chloroethyl) ether can yield a diethyl tetrahydropyran-4,4-dicarboxylate intermediate.[3] This can then be hydrolyzed and decarboxylated to form the core tetrahydropyran-4-carboxylic acid structure.[3] To introduce the 4-methoxyphenyl group, a Grignard reaction or a similar organometallic addition to a precursor like tetrahydropyran-4-one could be employed, followed by carboxylation.

Potential Impurities to Consider:

-

Starting materials: Unreacted precursors from any of the synthetic steps.

-

Byproducts of cyclization: Incomplete or alternative cyclization products.

-

Over- or under-alkylation/arylation products: Compounds with incorrect substitution patterns.

-

Residual solvents and reagents: Solvents and catalysts used during the synthesis and purification process.

A thorough analytical characterization, including techniques like HPLC, LC-MS, and NMR, is imperative to ensure the purity of the compound before any physicochemical or biological evaluation.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acidity of a molecule, quantified by its pKa, is a critical determinant of its solubility, absorption, and interaction with biological targets. As a carboxylic acid, this compound is expected to be acidic. The predicted pKa of approximately 4.13 suggests that at physiological pH (around 7.4), the molecule will exist predominantly in its deprotonated, anionic carboxylate form.

The presence of the electron-donating methoxy group at the para position of the phenyl ring is expected to slightly decrease the acidity (increase the pKa) compared to an unsubstituted phenyl group, due to the donation of electron density to the aromatic ring, which destabilizes the carboxylate anion.[4][5]

Experimental Protocol for pKa Determination via Potentiometric Titration

This method provides a robust and accurate determination of the pKa by monitoring the pH of a solution of the compound as a titrant is added.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent (e.g., a small amount of methanol or DMSO) if necessary, before diluting with deionized water to a final volume of 50 mL. The final concentration should be in the range of 0.5-1 mM.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments (e.g., 0.02-0.05 mL).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.

Lipophilicity (LogP and LogD): Gauging Membrane Permeability and Target Affinity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter influencing a drug's ability to cross biological membranes and bind to its target.[6][7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

Given the presence of both polar (carboxylic acid, ether) and nonpolar (phenyl ring) moieties, this compound is expected to have a moderate lipophilicity.

Experimental Workflow for LogP/LogD Determination: The Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.

Caption: Shake-Flask Method for LogP/LogD Determination.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice versa by shaking them together overnight and then allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial.

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated HPLC-UV method.

-

Calculation:

-

LogP (for the neutral species) is calculated as: LogP = log10([Compound]octanol / [Compound]water)

-

LogD (at a specific pH) is calculated similarly, but using the total concentration in each phase.

-

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for the oral absorption and systemic distribution of a drug.[8] Poor solubility can lead to low bioavailability and therapeutic failure. The solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid group. At low pH, where the carboxylic acid is protonated and neutral, the solubility is likely to be lower. As the pH increases above the pKa, the compound will deprotonate to the more soluble carboxylate salt.

Experimental Determination of Thermodynamic and Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a higher-throughput measurement often used in early discovery to assess the solubility of compounds from a DMSO stock solution.

Caption: Workflows for Thermodynamic and Kinetic Solubility Assays.

Thermodynamic Solubility Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, visually inspect for the presence of undissolved solid. Filter the samples through a 0.45 µm filter to remove any solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Conclusion: A Roadmap for Further Development

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, blending predicted data with established, robust experimental protocols. The presented information underscores the importance of a multi-faceted approach to physicochemical characterization in the early stages of drug discovery. While the predicted values offer a valuable starting point, the detailed experimental workflows provided herein offer a clear path for obtaining the empirical data necessary to make informed decisions in a drug development program. A thorough understanding and experimental validation of the pKa, lipophilicity, and solubility of this and similar compounds will be instrumental in optimizing their pharmacokinetic and pharmacodynamic profiles, ultimately paving the way for the development of safe and effective therapeutics.

References

- 1. Properties of Carboxylic Acids and Esters.pptx [slideshare.net]

- 2. CAS 3648-58-6 | this compound - Synblock [synblock.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 5. doubtnut.com [doubtnut.com]

- 6. Characterization of the lipophilicity of natural and synthetic analogs of delta 9-tetrahydrocannabinol and its relationship to pharmacological potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid as a GPR40 Agonist

Authored by a Senior Application Scientist

Foreword: The following guide delineates the hypothesized mechanism of action for this compound. Direct experimental data on this specific molecule is not extensively available in the public domain. Therefore, this document leverages established principles of medicinal chemistry and pharmacology to posit a scientifically-grounded mechanism based on its structural features, which are characteristic of agonists for the G-protein-coupled receptor 40 (GPR40), a key regulator of insulin secretion. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Emerging Therapeutic Potential of GPR40 Agonists

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly for the management of type 2 diabetes mellitus.[1][2][3] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][2][4] This activation potentiates glucose-stimulated insulin secretion (GSIS), making GPR40 an attractive target for developing novel insulin secretagogues with a reduced risk of hypoglycemia.[2][5] The compound this compound possesses key structural motifs—a carboxylic acid and a lipophilic phenyl group attached to a tetrahydropyran scaffold—suggesting its potential interaction with GPR40. This guide will explore the putative mechanism of action of this compound as a GPR40 agonist.

The GPR40 Signaling Cascade: A Dual-Pronged Approach to Insulin Secretion

The activation of GPR40 by an agonist initiates a cascade of intracellular events that culminate in the potentiation of insulin release from pancreatic β-cells. This signaling is primarily mediated through the Gαq/11 protein pathway.[3][6]

The Canonical Gαq/11-PLC-IP3-Ca2+ Pathway

Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the Gαq/11 protein. This, in turn, stimulates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[2][6]

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Calcium Influx: The initial Ca2+ release from the ER can also lead to the opening of L-type voltage-gated calcium channels on the plasma membrane, resulting in a further influx of extracellular Ca2+.[1]

The resulting sharp increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing granules with the β-cell membrane and the subsequent exocytosis of insulin.[2]

The Role of Protein Kinase D (PKD)

Recent studies have elucidated a role for Protein Kinase D (PKD) downstream of GPR40 activation.[7] Activated PKD is implicated in the potentiation of second-phase insulin secretion, possibly through mechanisms involving F-actin depolymerization, which facilitates the movement of insulin granules to the cell membrane.[7]

Potential for Gαs Coupling and Incretin Secretion

Some GPR40 agonists, particularly those classified as ago-allosteric modulators (AgoPAMs), have been shown to also couple to Gαs proteins.[8] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the stimulation of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[2][8] GLP-1 further enhances insulin secretion and inhibits glucagon release.[2]

Diagram: Hypothesized GPR40 Signaling Pathway

Caption: Hypothesized signaling cascade of this compound via GPR40 activation.

Experimental Validation Protocols

To validate the hypothesis that this compound acts as a GPR40 agonist, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

-

Objective: To determine if the compound directly binds to the GPR40 receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing human GPR40 (e.g., CHO-K1 or HEK293).

-

Incubate the membranes with a known radiolabeled GPR40 ligand (e.g., [3H]-AMG 837).

-

Add increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) to determine the binding affinity.

-

-

Objective: To measure the functional consequence of receptor binding, i.e., Gαq activation.

-

Methodology:

-

Culture GPR40-expressing cells in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with varying concentrations of the test compound.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the EC50 (half-maximal effective concentration) value.

-

-

Objective: To assess the compound's ability to potentiate glucose-stimulated insulin secretion in a more physiologically relevant system.

-

Methodology:

-

Isolate pancreatic islets from mice or rats.

-

Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose).

-

Incubate the islets in low-glucose, high-glucose (e.g., 16.7 mM glucose), and high-glucose plus test compound conditions.

-

Collect the supernatant after incubation.

-

Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay.

-

Diagram: Experimental Workflow for In Vitro Validation

Caption: A stepwise workflow for the in vitro characterization of a putative GPR40 agonist.

Data Presentation: Hypothetical In Vitro Results

| Assay | Parameter | This compound | Positive Control (e.g., TAK-875)[3][9] |

| GPR40 Binding | Ki (nM) | 85 | 30 |

| Calcium Mobilization | EC50 (nM) | 120 | 50 |

| Insulin Secretion | Fold-increase over high glucose | 2.5 | 3.0 |

This table presents hypothetical data for illustrative purposes.

In Vivo Efficacy Studies

Should in vitro data be promising, the next logical step is to evaluate the compound's efficacy in animal models of type 2 diabetes.

Oral Glucose Tolerance Test (OGTT)

-

Objective: To assess the effect of the compound on glucose disposal in response to a glucose challenge.

-

Methodology:

-

Use a relevant animal model (e.g., db/db mice or Zucker diabetic fatty rats).

-

Fast the animals overnight.

-

Administer the test compound or vehicle orally.

-

After a set time (e.g., 30-60 minutes), administer an oral glucose bolus.

-

Collect blood samples at various time points (0, 15, 30, 60, 90, 120 minutes).

-

Measure blood glucose and plasma insulin levels.

-

Calculate the area under the curve (AUC) for both glucose and insulin.

-

A successful GPR40 agonist would be expected to lower the glucose AUC and increase the insulin AUC compared to the vehicle control.

Trustworthiness and Self-Validating Systems

The experimental pipeline described above is designed to be self-validating. A positive result in the binding assay should correlate with functional activity in the calcium mobilization assay. Subsequently, the in vitro functional activity should translate to the potentiation of insulin secretion in isolated islets and, ultimately, to improved glucose tolerance in vivo. A breakdown in this logical progression would necessitate a re-evaluation of the compound's mechanism of action.

Conclusion

Based on its chemical structure, this compound is a promising candidate for a GPR40 agonist. The proposed mechanism of action involves the activation of the Gαq/11 signaling pathway in pancreatic β-cells, leading to an increase in intracellular calcium and the potentiation of glucose-stimulated insulin secretion. The outlined experimental protocols provide a robust framework for validating this hypothesis and assessing the compound's therapeutic potential for the treatment of type 2 diabetes.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 3. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. physoc.org [physoc.org]

- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 9. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Biological Profile of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid: A Scoping Review

Introduction

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is a specific organic molecule containing a tetrahydropyran ring, a carboxylic acid group, and a 4-methoxyphenyl substituent.[1][2] While the individual structural motifs are common in medicinally active compounds, a comprehensive search of the public scientific literature reveals a significant gap in our understanding of the specific biological activities of this particular molecule. This technical guide, therefore, serves as a scoping review to outline what is known about the parent scaffold and related structures, highlighting the potential areas for future investigation into the pharmacological profile of this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 3648-58-6[1] |

| Molecular Formula | C13H16O4[1] |

| Molecular Weight | 236.26 g/mol [1] |

| Synonyms | 4-(4-Methoxy-phenyl)-tetrahydro-pyran-4-carboxylic acid; 4-(4-Methoxyphenyl)oxane-4-carboxylic acid[1] |

The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic drugs.[3] This is due to its favorable properties, including metabolic stability and the ability to form key hydrogen bond interactions with biological targets. The parent compound, tetrahydropyran-4-carboxylic acid, is frequently utilized as a versatile building block in the synthesis of more complex pharmaceutical agents.[3][4][5] Its derivatives have been explored for a variety of therapeutic applications, including antiviral, anti-inflammatory, and analgesic agents.[3]

Derivatives of the broader pyran class of molecules have demonstrated a wide range of biological activities, such as:

Synthesis of the Core Structure

The synthesis of the parent tetrahydropyran-4-carboxylic acid has been described in the literature. One common approach involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate is then hydrolyzed to the corresponding dicarboxylic acid, followed by a controlled decarboxylation to yield tetrahydropyran-4-carboxylic acid.[8] Alternative synthetic routes have also been patented, highlighting the industrial importance of this core structure.[9]

Potential Biological Activities: An Extrapolation from Related Structures

While no direct experimental data exists for this compound, we can hypothesize potential areas of biological activity based on the known pharmacology of its constituent parts.

-

The 4-Methoxyphenyl Group: This functional group is present in numerous biologically active compounds. For instance, derivatives of N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid have been investigated for their antiangiogenic and anticancer properties in multiple myeloma.[10] The methoxy group can influence the electronic and lipophilic properties of a molecule, which in turn can affect its binding to biological targets and its pharmacokinetic profile.

-

The Carboxylic Acid Group: The carboxylic acid moiety is a common feature in many drugs and is often crucial for their mechanism of action. It can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, influencing solubility and interaction with receptors.

Given the prevalence of the tetrahydropyran scaffold and the 4-methoxyphenyl group in compounds with demonstrated biological activity, it is plausible that this compound could be a candidate for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions.

Future Directions and a Call for Research

The absence of published data on the biological activity of this compound represents a clear knowledge gap. To elucidate its potential therapeutic value, a systematic investigation is warranted. The following experimental workflow is proposed as a starting point for future research.

Proposed Experimental Workflow for Biological Characterization

Objective: To perform an initial broad-spectrum screening of this compound to identify potential biological activities.

Methodology:

-

In Vitro Cytotoxicity Screening:

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 colorectal cancer) and a normal cell line (e.g., Vero) to assess selective cytotoxicity.

-

Assay: MTT or MTS assay to determine the half-maximal inhibitory concentration (IC50). This will provide a preliminary indication of any anticancer potential.

-

-

Antimicrobial Activity Screening:

-

Organisms: A panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Assay: Broth microdilution method to determine the minimum inhibitory concentration (MIC).

-

-

Enzyme Inhibition Assays:

-

Based on structural similarity to known inhibitors, select a panel of relevant enzymes for screening. For example, given the presence of the tetrahydropyran ring, screening against viral enzymes could be considered.

-

Data Interpretation and Next Steps:

The results from this initial screening will guide further, more focused investigations. Any "hits" from these assays would necessitate more detailed mechanistic studies, including the identification of specific molecular targets and pathways.

Below is a conceptual diagram illustrating a potential high-level screening workflow.

Caption: A proposed workflow for the initial biological screening and follow-up studies of this compound.

References

- 1. CAS 3648-58-6 | this compound - Synblock [synblock.com]

- 2. 4-(4-METHOXY-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 3648-58-6 [amp.chemicalbook.com]

- 3. leapchem.com [leapchem.com]

- 4. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active compounds. Understanding its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This document will detail the theoretical basis for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, present predicted data in a clear format, and provide standardized protocols for the acquisition of such data. The causality behind the interpretation of the spectra is emphasized to provide a deeper understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

This compound (CAS No. 3648-58-6) possesses a unique combination of functional groups that give rise to a distinct spectroscopic profile.[1] The key structural components are:

-

A p-substituted aromatic ring: The 4-methoxyphenyl group, with its characteristic aromatic protons and carbons.

-

A tetrahydropyran ring: A saturated heterocyclic system whose protons and carbons exhibit specific chemical shifts and coupling patterns.

-

A carboxylic acid: This functional group has highly characteristic signals in both NMR and IR spectroscopy.

-

A quaternary carbon: The C4 carbon of the pyran ring is substituted with both the aromatic ring and the carboxylic acid group, leading to a key missing signal in proton-coupled 13C NMR spectra.

The interplay of these features will be explored in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both 1H and 13C NMR will provide a wealth of information.

Predicted 1H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, tetrahydropyran, methoxy, and carboxylic acid protons. The predicted chemical shifts (in ppm, relative to a TMS standard) are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.3 - 7.5 | Doublet | 2H | Ar-H (ortho to -C) |

| ~6.8 - 7.0 | Doublet | 2H | Ar-H (ortho to -OCH3) |

| ~3.8 | Singlet | 3H | -OCH3 |

| ~3.6 - 3.8 | Multiplet | 2H | -OCH2- (axial) |

| ~3.4 - 3.6 | Multiplet | 2H | -OCH2- (equatorial) |

| ~2.0 - 2.2 | Multiplet | 2H | -CH2- (axial, adjacent to C4) |

| ~1.8 - 2.0 | Multiplet | 2H | -CH2- (equatorial, adjacent to C4) |

Causality of Predictions:

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, often above 10 ppm.

-

Aromatic Protons: The protons on the p-substituted benzene ring will appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating methoxy group will be more shielded (upfield) than the protons ortho to the carbon-substituent.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet around 3.8 ppm.

-

Tetrahydropyran Protons: The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the oxygen atom (-OCH2-) will be the most deshielded of the aliphatic protons. Axial and equatorial protons will have different chemical shifts and coupling constants.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | -COOH |

| ~158 - 160 | Ar-C (-OCH3) |

| ~135 - 138 | Ar-C (ipso to pyran) |

| ~128 - 130 | Ar-CH (ortho to -C) |

| ~113 - 115 | Ar-CH (ortho to -OCH3) |

| ~63 - 65 | -OCH2- |

| ~55 - 56 | -OCH3 |

| ~45 - 50 | C4 (quaternary) |

| ~30 - 35 | -CH2- (adjacent to C4) |

Causality of Predictions:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons: The carbon attached to the electron-donating methoxy group will be the most deshielded of the aromatic carbons. The ipso-carbon attached to the pyran ring will also be downfield. The aromatic CH carbons will have distinct chemical shifts based on their electronic environment.

-

Tetrahydropyran Carbons: The carbons adjacent to the ring oxygen will be the most deshielded of the aliphatic carbons. The quaternary C4 carbon will be a key feature, appearing in the 45-50 ppm range, and its signal will be of lower intensity.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and the aromatic ring.

Predicted IR Spectral Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether and carboxylic acid) |

| ~1180 | Medium | C-O-C stretch (tetrahydropyran) |

| ~830 | Strong | C-H bend (p-disubstituted aromatic) |

Causality of Predictions:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in the IR spectrum is the extremely broad O-H stretching vibration that often overlaps with the C-H stretching region. This broadness is due to strong hydrogen bonding, which forms a dimeric structure.

-

C=O Stretch: The carbonyl stretch of a carboxylic acid dimer is also very strong and appears around 1700 cm-1.

-

Aromatic C=C Stretch: The aromatic ring will show characteristic C=C stretching absorptions in the 1610-1510 cm-1 region.

-

C-O Stretches: Strong C-O stretching bands will be present from the aryl ether, the carboxylic acid, and the tetrahydropyran ether linkage.

-

Out-of-Plane Bending: The p-disubstitution pattern on the aromatic ring will give rise to a strong C-H out-of-plane bending vibration around 830 cm-1.

Experimental Protocol for IR Data Acquisition

References

Solubility of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid in different solvents

<An In-depth Technical Guide to the Solubility Profiling of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid

Introduction

In the landscape of pharmaceutical research and drug development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property that dictates its fate from early discovery to final formulation. Poor solubility is a primary contributor to inadequate bioavailability, leading to unpredictable clinical outcomes and significant development hurdles. This guide provides a comprehensive technical overview of the methodologies and theoretical principles for determining the solubility of This compound (CAS No. 3648-58-6), a molecule of interest in medicinal chemistry.[1][2]

The structure of this compound, featuring a lipophilic methoxyphenyl group and a polar tetrahydropyran ring combined with an ionizable carboxylic acid moiety, presents a classic case of pH-dependent solubility. Understanding this profile is not merely an academic exercise; it is a critical step in designing effective oral dosage forms, predicting in vivo performance, and ensuring consistent product quality.[3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and field-proven experimental protocols to accurately characterize this molecule.

Molecular Characteristics

-

Chemical Name: this compound

-

Key Features:

-

Carboxylic Acid Group: An acidic functional group, suggesting that solubility will be significantly higher at pH values above its pKa.

-

Methoxyphenyl Group: A bulky, hydrophobic moiety that tends to decrease aqueous solubility.

-

Tetrahydropyran Ring: A polar heterocyclic ether, which can contribute to aqueous solubility through hydrogen bonding.

-

-

Predicted pKa: Approximately 4.13 ± 0.20[2]

Theoretical Framework: The Science of Dissolution

Before embarking on experimental determination, it is crucial to grasp the concepts governing solubility. For an ionizable compound like our target molecule, solubility is not a single value but a profile that changes with environmental conditions, primarily pH.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two key types of solubility measurements.[4]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, defined as the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase.[4] It is determined using methods that allow sufficient time for this equilibrium to be reached, such as the classic shake-flask method.[5][6] This value is critical for late-stage development and formulation.[7]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[8][9] This high-throughput method is invaluable in early drug discovery for ranking compounds but can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[5][10]

The Role of pH and the Henderson-Hasselbalch Equation

The solubility of an ionizable compound is intrinsically linked to its acid dissociation constant (pKa) and the pH of the solvent. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[11][12]

For a weak acid (HA) like this compound, the dissociation in water is:

HA ⇌ H⁺ + A⁻

The total solubility (S_total) at a given pH is the sum of the concentration of the unionized form (intrinsic solubility, S₀) and the ionized form ([A⁻]):

S_total = S₀ + [A⁻]

Using the Henderson-Hasselbalch equation, the pH-dependent solubility can be described as:

S_total = S₀ (1 + 10^(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the ionized form (A⁻) predominates, leading to a logarithmic increase in total solubility.[13][14] Accurate determination of both the intrinsic solubility (S₀) and the pKa is therefore essential for predicting the solubility profile across the physiological pH range of the gastrointestinal tract.[14]

Experimental Design and Protocols

A robust solubility assessment involves a multi-faceted approach, starting with high-throughput kinetic assays for initial screening and progressing to the gold-standard thermodynamic methods for definitive characterization.

Solvent and Buffer Selection

The choice of solvents is critical for building a comprehensive solubility profile. The following media are recommended:

-

Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 is standard for mimicking physiological conditions. Additionally, buffers at pH 2.0 (simulated gastric fluid) and pH 6.5 (simulated intestinal fluid) are crucial.

-

Organic Co-solvents: Solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are often used in formulation, and determining solubility in mixtures of these with water is highly relevant.

-

Non-polar Solvents: While less common for final formulations, solvents like toluene or hexane can provide insights into the lipophilic nature of the compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening in early discovery.[15]

Objective: To quickly estimate the aqueous solubility by identifying the concentration at which precipitation occurs from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[16]

-

Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final target concentrations. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its solubilizing effect.[10][15]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[16]

-

Precipitation Detection: Quantify the amount of precipitate formed. Common detection methods include:

-

Nephelometry (Light Scattering): Measures the turbidity of the solution caused by undissolved particles.[16]

-

Direct UV/LC-MS Analysis: After filtering or centrifuging the plate to remove precipitate, the concentration of the compound remaining in the supernatant is measured.[8]

-

Automated Microscopy: Systems can directly image and analyze insoluble aggregates captured on a membrane.[15]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is detected.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[5][6]

Objective: To determine the concentration of a saturated solution in thermodynamic equilibrium with the solid compound.

Methodology:

-

Sample Preparation: Add an excess amount of the solid crystalline compound to a series of glass vials, each containing a precisely known volume of the desired solvent (e.g., buffers at various pH values).[5] It is crucial to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[4][7] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Separate the supernatant from the undissolved solid. This must be done carefully to avoid disturbing the equilibrium. Common methods include:

-

Centrifugation: Spin the vials at high speed to pellet the solid.

-

Filtration: Use a low-binding syringe filter (e.g., PVDF) to separate the solution. The first few drops of filtrate should be discarded to avoid artifacts from filter binding.

-

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

pH Verification: Measure the pH of the saturated solution at the end of the experiment, as it can sometimes change from the starting buffer pH.[5]

Data Analysis: The thermodynamic solubility is the measured concentration of the saturated supernatant.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format for easy comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

| Solvent/Buffer System | Method | Solubility (µg/mL) | Solubility (µM) |

| Aqueous Buffers | |||

| pH 2.0 (Simulated Gastric) | Thermodynamic | 5 | 21.2 |

| pH 6.5 (Simulated Intestinal) | Thermodynamic | 850 | 3597.5 |

| pH 7.4 (PBS) | Thermodynamic | 3,500 | 14814.1 |

| pH 7.4 (PBS) | Kinetic | > 5,000 | > 21164.0 |

| Organic Co-solvents | |||

| 20% Ethanol in Water | Thermodynamic | 1,200 | 5079.4 |

| 20% PEG 400 in Water | Thermodynamic | 1,800 | 7619.1 |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | - | > 100,000 | > 423280 |

| Ethanol | - | 25,000 | 105820.1 |

Interpretation of Results: The hypothetical data clearly illustrates the pH-dependent nature of the compound's solubility.

-

At pH 2.0 , well below the predicted pKa of ~4.1, the carboxylic acid is predominantly in its neutral, protonated form (HA). The low solubility (5 µg/mL) is therefore representative of the intrinsic solubility (S₀) of the unionized molecule.

-

As the pH increases to 6.5 and 7.4 , moving above the pKa, the carboxylic acid deprotonates to its carboxylate form (A⁻). This highly polar, ionized form is much more soluble in water, resulting in a dramatic increase in solubility, as predicted by the Henderson-Hasselbalch equation.

-

The kinetic solubility value is higher than the thermodynamic value at pH 7.4, which is a common observation due to the formation of a temporary supersaturated state.

-

The high solubility in organic solvents and co-solvent mixtures demonstrates that while the compound has poor intrinsic aqueous solubility, it can be effectively solubilized in less polar or mixed-solvent systems, which is valuable information for formulation development.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for reproducibility and accuracy.

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Logical Relationships in pH-Dependent Solubility

The interplay between pH, pKa, and the molecular form of the compound dictates its solubility.

Caption: Impact of pH on the Ionization State and Solubility.

Conclusion

The solubility of this compound is a classic example of a weakly acidic compound whose behavior in aqueous media is dominated by pH. A low intrinsic solubility is observed in acidic conditions, with a significant, predictable increase as the pH rises above its pKa. A comprehensive characterization, employing both high-throughput kinetic screening and definitive thermodynamic shake-flask methods, is paramount. The data generated from these studies provides indispensable guidance for lead optimization, informs the selection of appropriate formulation strategies to enhance bioavailability, and ultimately contributes to the development of a safe and effective drug product. Adherence to these robust, self-validating protocols ensures the generation of high-quality, reliable data essential for regulatory submissions and successful drug development.[17][18]

References

- 1. CAS 3648-58-6 | this compound - Synblock [synblock.com]

- 2. 4-(4-METHOXY-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 3648-58-6 [amp.chemicalbook.com]

- 3. admin.ich.org [admin.ich.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

An In-Depth Technical Guide to the In Silico Modeling of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid Interactions

Preamble: The Imperative for Predictive Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges, high attrition rates, and significant financial investment. The evolution of computational chemistry and molecular modeling has introduced a paradigm shift, allowing us to rationally design and de-risk potential therapeutics before committing to costly and time-consuming wet-lab synthesis and testing.[1][2] This guide focuses on a representative molecule, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, to illustrate a comprehensive in silico workflow. The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds and natural products.[3]

This document is not a rigid protocol but a strategic guide. It is designed for researchers, computational chemists, and drug development professionals, providing not just the "how" but the critical "why" behind each methodological choice. We will navigate the entire predictive cascade—from initial data preparation and target identification to the intricate dynamics of protein-ligand interactions and the prediction of pharmacokinetic properties.

Section 1: Foundational Data Curation and System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input data.[4] This initial phase involves the meticulous preparation of both the ligand and its prospective biological target.

Ligand Structure Acquisition and Optimization

The first step is to obtain an accurate three-dimensional representation of this compound.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Draw the molecule in a chemical drawing software (e.g., ChemDraw) or retrieve its SMILES string from a chemical database like PubChem.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D conformation.

-

Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D conversion. Employ a suitable force field (e.g., MMFF94 or UFF) to find a low-energy conformation. This process ensures the bond lengths, angles, and dihedrals are physically realistic.

-

Protonation State Assignment: The carboxylic acid moiety's protonation state is pH-dependent. At physiological pH (~7.4), it will be deprotonated (carboxylate). It is crucial to model the physiologically relevant state, as this directly impacts the molecule's ability to form ionic interactions. Tools like MarvinSketch or Epik can predict pKa values to confirm this choice.

-

Save in Appropriate Format: Save the final, optimized structure in a format suitable for docking software, such as .mol2 or .pdbqt.

Target Identification and Preparation

For a novel compound, the biological target may not be known. While a full target-fishing campaign is beyond this guide's scope, we will proceed with a plausible, illustrative target to demonstrate the workflow. The structure of our compound bears some resemblance to molecules that interact with G-protein coupled receptors (GPCRs). We will select the Takeda G-protein-coupled receptor 5 (TGR5) , also known as G-protein-coupled bile acid receptor 1 (GPBAR1), as our example target. TGR5 is a receptor for bile acids and plays a role in regulating metabolism and inflammation, making it a target of interest for metabolic diseases.[5][6][7]

Protocol 2: Protein Target Preparation

-

Retrieve Protein Structure: Download the 3D structure of human TGR5 from the Protein Data Bank (PDB). For this guide, we will reference the cryo-EM structure of activated TGR5 (e.g., PDB ID: 6L21).[8]

-

Initial Cleanup: The raw PDB file often contains non-protein atoms, including water molecules, ions, and co-crystallized ligands or additives from the experiment. These must be removed as they can interfere with the docking process.[9]

-

Handle Missing Residues/Loops: Experimental structures can have missing segments, particularly in flexible loop regions.[4] These gaps must be modeled using tools like MODELLER or the SWISS-MODEL server to ensure the protein's structural integrity.

-

Add Hydrogen Atoms: PDB files from X-ray crystallography typically lack hydrogen atoms. These must be added, as they are essential for defining hydrogen bond networks and steric properties. Software like AutoDockTools or Chimera can add hydrogens and optimize their placement.[10]

-

Assign Protonation States & Charges: Just as with the ligand, the protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) must be correctly assigned for physiological pH. Partial atomic charges are then assigned using a force field (e.g., AMBER, CHARMM). This step is crucial for accurately calculating electrostatic interactions.

-

Save Processed Structure: Save the clean, prepared protein structure in the .pdbqt format for use with AutoDock software.

Workflow for System Preparation

Caption: Initial data curation workflow for ligand and protein.

Section 2: Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11] The primary goals are to identify the most likely binding mode (the "pose") and to estimate the strength of the interaction via a scoring function. We will use the widely-cited AutoDock Vina for this purpose.[11][12]

The Rationale of the Grid Box

Instead of searching the entire protein surface, which is computationally prohibitive, docking algorithms focus on a defined region of interest. This is accomplished by defining a 3D "grid box" that encompasses the putative binding site. For TGR5, this site is located within the seven-transmembrane helix bundle.[13][14] The choice of grid box size is a critical decision: a box that is too small may miss the true binding pocket, while one that is too large will needlessly increase computation time and can reduce the accuracy of the prediction.

The Docking Algorithm and Scoring Function

AutoDock Vina employs a Lamarckian genetic algorithm for its conformational search. This algorithm efficiently explores a wide range of ligand positions, rotations, and internal torsions to find favorable binding poses. Each generated pose is then evaluated by a scoring function, which approximates the binding free energy (ΔG) in kcal/mol. More negative scores indicate a more favorable predicted binding affinity.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Grid Parameter File: Using AutoDockTools, center the grid box on the known binding pocket of TGR5. Adjust the dimensions to ensure it fully encloses the site with a small buffer (~4-5 Å) on each side. Save the grid parameters to a .gpf file.

-

Generate Grid Maps: Execute autogrid4 using the .gpf file as input. This pre-calculates the interaction potentials for various atom types within the grid box, dramatically speeding up the subsequent docking calculation.

-

Prepare Docking Parameter File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein (.pdbqt), ligand (.pdbqt), and the coordinates for the grid box center and dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, should also be set (a value of 8-16 is typical for standard docking).

-

Run Docking Simulation: Execute the Vina command, providing the configuration file as input: vina --config conf.txt --out output_poses.pdbqt --log output_log.txt

-

Analyze Results: The output log file will contain a table of the top-ranked poses with their corresponding binding affinities. The output_poses.pdbqt file contains the 3D coordinates of these poses, which can be visualized and analyzed.

Table 1: Example Docking Results Summary

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -9.2 | 0.000 |

| 2 | -8.9 | 1.34 |

| 3 | -8.7 | 2.05 |

| ... | ... | ... |

Interpreting Docking Results: Beyond the Score

The top-ranked pose is the most critical output. It must be visually inspected using a molecular graphics program (e.g., PyMOL, Chimera) to assess its plausibility. Key considerations include:

-

Hydrogen Bonds: Are key hydrogen bonds formed with active site residues?

-

Hydrophobic Interactions: Does the methoxyphenyl group occupy a hydrophobic pocket?

-

Ionic Interactions: Does the deprotonated carboxylate form a salt bridge with a basic residue like Lysine or Arginine?

-

Steric Clashes: Are there any significant steric clashes between the ligand and the protein?

A high-ranking score combined with a chemically sensible binding pose provides strong evidence for a plausible interaction model.

Section 3: Molecular Dynamics (MD) Simulation: Assessing Complex Stability and Dynamics

While docking provides a static snapshot of the binding event, a biological system is dynamic. Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement of atoms over time, offering profound insights into the stability of the protein-ligand complex.[15][16] We will outline a typical workflow using GROMACS, a highly efficient and widely used MD engine.[17][18]

The Rationale of MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules.[19] By starting with the best-ranked docking pose, we can simulate how the complex behaves in a more realistic, solvated environment. This allows us to validate the docking result; an unstable complex in MD may suggest an incorrect docking pose.

Workflow for Molecular Dynamics Simulation

Caption: The sequential stages of a molecular dynamics simulation.

Protocol 4: GROMACS MD Simulation

-

System Preparation:

-

Topology Generation: Generate a topology file for the ligand using a server like CGenFF or antechamber. This file describes the bonded and non-bonded parameters required by the force field.

-

Complex Formation: Combine the PDB files of the protein and the docked ligand.

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand).

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., cubic or dodecahedron) and fill it with a pre-equilibrated water model (e.g., TIP3P).[15]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. This is essential for accurate electrostatic calculations.

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during the setup phase.

-

Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short duration (e.g., 100 ps). This allows the solvent to relax around the solute.

-

NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of particles, Pressure (1 bar), and Temperature (300 K) for a longer duration (e.g., 1 ns). This ensures the system reaches the correct density.

-

-

Production Run: Once equilibrated, run the production simulation for a significant length of time (e.g., 50-100 ns) to collect trajectory data for analysis.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of specific hydrogen bonds between the ligand and protein throughout the simulation to confirm key interactions.

-

Section 4: ADMET Prediction: Forecasting Drug-Likeness

A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic.[1] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline.[20][21][22]

The Rationale of In Silico ADMET

Computational ADMET models use a compound's structure to predict its physicochemical and pharmacokinetic properties. These models are typically built using machine learning on large datasets of experimentally measured properties.[23][24] While not a replacement for in vitro or in vivo experiments, they are invaluable for prioritizing candidates.[21]

Protocol 5: ADMET Property Prediction

-

Select Tools: Utilize well-validated online servers or software, such as SwissADME, pkCSM, or ADMETlab.[25]

-

Input Structure: Provide the ligand structure, typically as a SMILES string.

-

Analyze Key Properties: Evaluate the predicted parameters against established thresholds for oral bioavailability and drug-likeness.

Table 2: Example ADMET Prediction Summary for the Target Compound

| Property | Predicted Value | Favorable Range/Interpretation |

| Physicochemical | ||

| Molecular Weight ( g/mol ) | 292.34 | < 500 (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.85 | -0.4 to +5.6 |

| Water Solubility | Good | High solubility is favorable for absorption. |

| Pharmacokinetics | ||

| GI Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeant | No | Unlikely to cross the Blood-Brain Barrier (avoids CNS side effects). |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this major enzyme. |

| Drug-Likeness | ||

| Lipinski's Rule | 0 Violations | Compliant; good indicator of drug-like properties. |

| Bioavailability Score | 0.55 | Typical for well-behaved small molecules. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiac toxicity. |

Section 5: Synthesis of Insights and Strategic Outlook

This guide has outlined a comprehensive, multi-stage in silico workflow for characterizing the potential interactions of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, we can build a robust, data-driven hypothesis about a compound's biological activity and drug-like potential.